2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrrole ring and two thiazole rings. These types of rings are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the acetamide linkage. The electronic and steric properties of these groups would likely have a significant impact on the compound’s reactivity and behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its size, shape, charge distribution, and the specific functional groups it contains .Scientific Research Applications
Heterocyclic Compound Synthesis
- Various heterocyclic compounds, including those incorporating thiadiazole, thiazole, and pyrrole moieties, have been synthesized and assessed for their biological activities. These compounds have shown promise in applications such as insecticidal agents against cotton leafworms and as potential antitumor agents (Fadda et al., 2017; Shams et al., 2010).
Antimicrobial and Antitumor Activities
- New heterocycles have been synthesized with antimicrobial activities. Compounds incorporating pyrrole and thiazole moieties, derived from cyanoacetamides, have been characterized and shown to have antimicrobial properties (Bondock et al., 2008). Additionally, some compounds have demonstrated significant antitumor activities when screened against various human cancer cell lines, highlighting their potential in cancer research (Janardhan et al., 2014).
Antioxidant Activity
- Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. These complexes showed significant antioxidant properties, suggesting their potential use in medicinal chemistry (Chkirate et al., 2019).
Metabolic Stability Improvement
- Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocyclic analogs to improve metabolic stability. This work contributes to the development of more stable and effective cancer therapeutics (Stec et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-14(19-15-18-12-5-1-2-6-13(12)23-15)9-11-10-22-16(17-11)20-7-3-4-8-20/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSFLIRXUPJAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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